molecular formula C4H4N2S2 B1199987 1,2-Diisothiocyanatoethane CAS No. 3688-08-2

1,2-Diisothiocyanatoethane

Cat. No. B1199987
CAS RN: 3688-08-2
M. Wt: 144.2 g/mol
InChI Key: KVUYSIIZYQUVMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1,2-diisothiocyanatoethane involves reactions with isothiocyanates and carbon disulfide under catalytic conditions. For instance, ruthenium-catalyzed cycloadditions of 1,6-diynes with isothiocyanates result in the formation of bicyclic thiopyranimines, highlighting a method for incorporating the C=S double bond into complex structures (Yamamoto et al., 2002).

Molecular Structure Analysis

The molecular and electronic structure of compounds bearing resemblance to 1,2-diisothiocyanatoethane, such as gold complexes containing dithiolato ligands, has been extensively studied. These investigations reveal details about the bonding and geometric arrangements that are critical for understanding the chemical behavior and reactivity of such compounds (Kokatam et al., 2007).

Chemical Reactions and Properties

The reactivity patterns of 1,2-diisothiocyanatoethane derivatives involve engaging in [3+2] annulations, demonstrating their utility in synthesizing densely substituted heterocycles with significant biological and chemical interest. This showcases their versatility in forming complex structures with high stereoselectivity and yield (Sun et al., 2013).

Physical Properties Analysis

The physical properties of related compounds, such as polythiourethanes crosslinked with dynamic disulfide bonds, provide insight into their thermomechanical behavior, highlighting the impact of molecular structure on material properties. These studies contribute to the development of materials with tailored properties for specific applications (Ge et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be understood through studies on carbonyl and oxalyl diisothiocyanate. These investigations shed light on the interactions and transformations that such compounds undergo, revealing the factors that govern their behavior in various chemical contexts (Pfeiffer et al., 2021).

Scientific Research Applications

  • Degradation of Chlorinated Organics : 1,2-Dichloroethane, a chemical similar to 1,2-Diisothiocyanatoethane, can be successfully degraded using advanced reduction processes, which might indicate potential applications for 1,2-Diisothiocyanatoethane in environmental remediation (Liu et al., 2014).

  • Formation of Polynuclear Complexes : 1,2-Dithiocyanatoethane forms polynuclear complexes with cobalt(II) halides, indicating its potential use in coordination chemistry (Goodall, 1967).

  • Applications in Smart Materials : 1,2-Dithiolanes, closely related to 1,2-Diisothiocyanatoethane, are used in reversible polymerization to create dynamic materials, which can adapt and respond in smart material applications (Zhang et al., 2022).

  • Natural Occurrence and Biological Properties : Naturally occurring 1,2-dithiolanes and 1,2,3-trithianes, which are structurally related to 1,2-Diisothiocyanatoethane, have unique chemical and biological properties that are useful in various applications, including pharmaceuticals (Teuber, 1990).

  • Use in Conducting and Magnetic Crystalline Assemblies : Metal bis-1,2-dithiolene complexes, which share structural similarities with 1,2-Diisothiocyanatoethane, have been studied for their conducting and magnetic properties, indicating potential applications in electronic and magnetic devices (Robertson & Cronin, 2002).

  • Synthesis of Sulfur-Containing Heterocycles : 1,4-Dithiane-2,5-diol, related to 1,2-Diisothiocyanatoethane, is used in the synthesis of sulfur-containing heterocycles, which are crucial in organic and medicinal chemistry (Zamberlan et al., 2018).

  • Innovative Strategies in Organic Synthesis : Dithiane-based strategies, which include compounds like 1,2-Diisothiocyanatoethane, have been used for constructing complex natural products, demonstrating its utility in organic synthesis (Smith & Adams, 2004).

properties

IUPAC Name

1,2-diisothiocyanatoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2S2/c7-3-5-1-2-6-4-8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUYSIIZYQUVMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C=S)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190356
Record name Ethylenebis(isothiocyanate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Diisothiocyanatoethane

CAS RN

3688-08-2
Record name 1,2-Diisothiocyanatoethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3688-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylenebis(isothiocyanate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003688082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylenebis(isothiocyanate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,2-Diisothiocyanatoethane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,2-Diisothiocyanatoethane
Reactant of Route 3
Reactant of Route 3
1,2-Diisothiocyanatoethane
Reactant of Route 4
1,2-Diisothiocyanatoethane
Reactant of Route 5
Reactant of Route 5
1,2-Diisothiocyanatoethane
Reactant of Route 6
1,2-Diisothiocyanatoethane

Citations

For This Compound
3
Citations
JY Lee, A Kim, WS Oh, B Shong - International Journal of …, 2017 - Wiley Online Library
Coupling between iso(thio)cyanates and amines, alcohols, and thiols to yield (thio)urea/urethane in the gas phase is important for the vacuum deposition processes of functional …
Number of citations: 2 onlinelibrary.wiley.com
AR Katritzky, SJ Cato, SM Heilmann… - Journal of Polymer …, 1987 - Wiley Online Library
High‐molecular‐weight polymers containing [2H]‐1,2,4‐triazoline‐3‐thione rings are prepared by the condensations of diisothiocyanates with bis(acid hydrazides) to give intermediate …
Number of citations: 1 onlinelibrary.wiley.com
J Zemek, Ľ Kuniak, I Novák, D Berek - Polymer Composites …, 1986 - De Gruyter
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.